molecular formula C15H8Cl2N2O5S B2571085 5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate CAS No. 2361778-23-4

5,7-Dichloroquinolin-8-yl 4-nitrobenzene-1-sulfonate

Cat. No.: B2571085
CAS No.: 2361778-23-4
M. Wt: 399.2
InChI Key: JTYLKQBIJAKNSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds, like 5,7-Dichloroquinolin-8-yl hydrogen sulfate, has been analyzed . They typically consist of a quinoline core with various substituents attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 5,7-Dichloroquinolin-8-yl hydrogen sulfate has a molecular weight of 294.11 g/mol, a topological polar surface area of 84.9 Ų, and a complexity of 372 .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives are involved in the synthesis of sulfonamide-based molecules with significant biological activities. One study highlighted the synthesis of compounds bearing sulfonamide fragments, including derivatives of quinolin-8-yl and nitrobenzenesulfonamide, which were evaluated for their anti-cancer activity against various cancer cell lines. The in vitro cytotoxic activities of these compounds were screened, showing significant reduction in cell proliferation and induced expression of pro-apoptotic genes, mediated by activation of p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives, demonstrating significant increases in antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010). Similarly, chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives showed potent antibacterial and antifungal activities among tested pathogens (Krishna, 2018).

Material Science and Electrochemical Analysis

Research into the modification of electrodes for the voltammetric analysis has utilized quinoline sulfonate derivatives. A novel modified electrode constructed for the oxidation of noxious analytes demonstrated enhanced electrochemical characteristics, indicating potential applications in environmental monitoring and analysis (Lin et al., 2012).

Anticancer Potential

Platinum(II) complexes incorporating 5,7-dichloro-8-quinolinol showed significant anticancer potential in vitro and exhibited selective toxicity towards carcinoma cell lines. This study indicates the potential of quinoline derivatives in developing new anticancer drugs (Živković et al., 2018).

Corrosion Inhibition

A study on the novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, including derivatives of 8-hydroxyquinolin-5-yl methyl-4-nitrobenzoate, revealed their potential as corrosion inhibitors for mild steel in hydrochloric acid. This highlights the versatility of quinoline sulfonate derivatives in industrial applications (Rbaa et al., 2019).

Mechanism of Action

While the mechanism of action for this specific compound is not documented, compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O5S/c16-12-8-13(17)15(14-11(12)2-1-7-18-14)24-25(22,23)10-5-3-9(4-6-10)19(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLKQBIJAKNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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